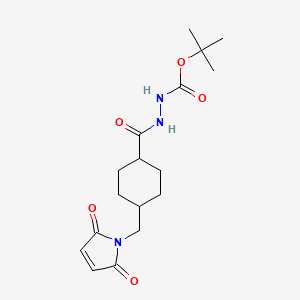
4-(Maleimidomethyl)cyclohexane-1-carbonyl-1-(tert-butyl)carbazate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-(Maleimidomethyl)cyclohexane-1-carbonyl-1-(tert-butyl)carbazate involves multiple steps. One common method includes the reaction of N-(4-carboxycyclohexylmethyl)maleimide with thionyl chloride in dry benzene, followed by further reactions to obtain the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-(Maleimidomethyl)cyclohexane-1-carbonyl-1-(tert-butyl)carbazate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: It can participate in substitution reactions, particularly with sulfhydryl and carbohydrate groups.
Common reagents used in these reactions include thionyl chloride, benzene, and other organic solvents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Maleimidomethyl)cyclohexane-1-carbonyl-1-(tert-butyl)carbazate is widely used in scientific research, particularly in:
Chemistry: It serves as a crosslinking reagent in various chemical reactions.
Industry: It is used in the production of bioconjugates and other specialized chemical products.
Mechanism of Action
The compound exerts its effects through its reactive groups. The maleimide group reacts with sulfhydryl groups, forming stable thioether bonds. The carbazate group can react with carbohydrates, facilitating the formation of crosslinked products . These reactions are crucial for its applications in bioconjugation and other scientific fields.
Comparison with Similar Compounds
Similar compounds include other heterobifunctional crosslinking reagents such as:
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC): This compound also contains a maleimide group and is used for similar applications.
N-(4-carboxycyclohexylmethyl)maleimide: This is an intermediate in the synthesis of 4-(Maleimidomethyl)cyclohexane-1-carbonyl-1-(tert-butyl)carbazate.
This compound is unique due to its specific reactivity and stability, making it highly valuable in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5/c1-17(2,3)25-16(24)19-18-15(23)12-6-4-11(5-7-12)10-20-13(21)8-9-14(20)22/h8-9,11-12H,4-7,10H2,1-3H3,(H,18,23)(H,19,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAFRXODZHURMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)C1CCC(CC1)CN2C(=O)C=CC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652622 |
Source


|
| Record name | tert-Butyl 2-{4-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclohexane-1-carbonyl}hydrazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887406-71-5 |
Source


|
| Record name | tert-Butyl 2-{4-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclohexane-1-carbonyl}hydrazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
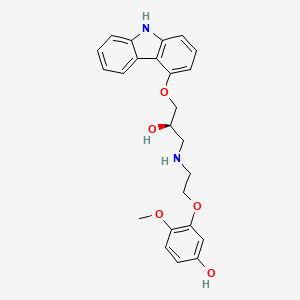
![3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major)](/img/new.no-structure.jpg)
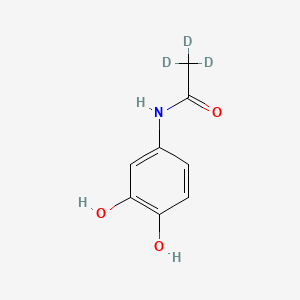

![(4Ar,6S,7R,8S,8aS)-7,8-bis[(4-methoxyphenyl)methoxy]-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B561913.png)
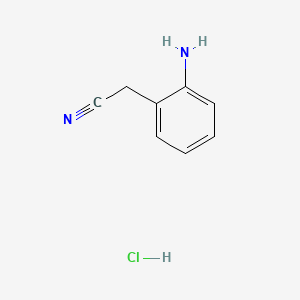
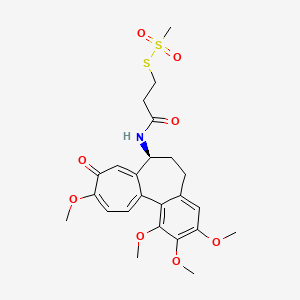
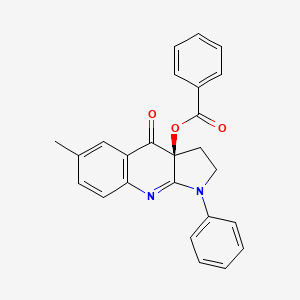
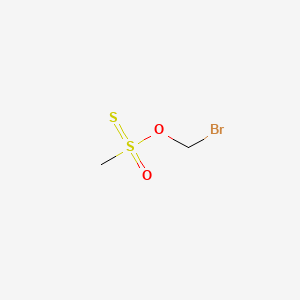
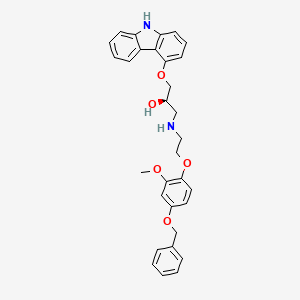
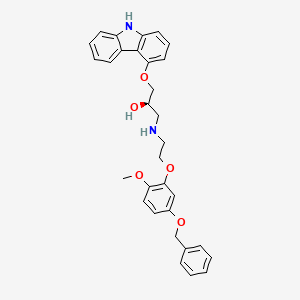
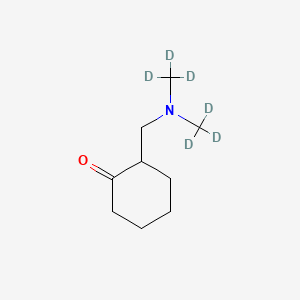
![propan-2-yl (2S)-2-[[(2S)-2-[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate](/img/structure/B561922.png)
